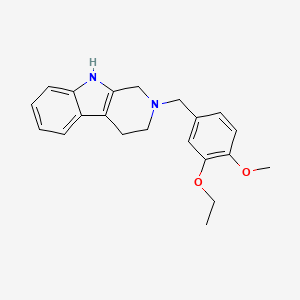
2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as EMB, is a beta-carboline alkaloid that has been found to possess various biological activities. EMB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
作用机制
2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline exerts its biological effects through various mechanisms. This compound has been found to inhibit the activity of various enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. This compound has also been found to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways. Additionally, this compound has been found to interact with various receptors, including the serotonin and dopamine receptors, which can contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to modulate various biochemical and physiological processes, including cell proliferation, apoptosis, oxidative stress, and inflammation. This compound has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound has also been found to inhibit the production of pro-inflammatory cytokines and oxidative stress markers, which can contribute to the development of various diseases. Additionally, this compound has been found to protect neurons against oxidative stress and prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
实验室实验的优点和局限性
2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has several advantages for lab experiments. This compound is relatively easy to synthesize, and its purity can be improved through column chromatography. Additionally, this compound has been extensively studied for its biological activities, which can facilitate the design of experiments. However, this compound also has some limitations for lab experiments. This compound has low solubility in water, which can limit its use in aqueous solutions. Additionally, this compound can exhibit cytotoxic effects at high concentrations, which can affect cell viability and experimental outcomes.
未来方向
There are several future directions for the study of 2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline. One potential direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another potential direction is to investigate the mechanisms underlying the biological activities of this compound, including its interactions with various receptors and signaling pathways. Additionally, future studies can investigate the pharmacokinetics and toxicity of this compound to determine its safety and efficacy as a therapeutic agent.
合成方法
2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be synthesized through the condensation reaction between 3-ethoxy-4-methoxybenzaldehyde and tryptamine in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield this compound. The purity of the synthesized this compound can be improved through column chromatography.
科学研究应用
2-(3-ethoxy-4-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to possess various biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound has also been found to inhibit the production of pro-inflammatory cytokines and oxidative stress markers, which can contribute to the development of various diseases. Additionally, this compound has been found to protect neurons against oxidative stress and prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
属性
IUPAC Name |
2-[(3-ethoxy-4-methoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-25-21-12-15(8-9-20(21)24-2)13-23-11-10-17-16-6-4-5-7-18(16)22-19(17)14-23/h4-9,12,22H,3,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIYZTHFIMQURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC3=C(C2)NC4=CC=CC=C34)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198664 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804765.png)


![2-(1-naphthyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5804775.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B5804782.png)
![(4-aminophenyl)[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amine](/img/structure/B5804785.png)
![2-(4-fluorophenyl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5804798.png)
![N-[2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5804811.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5804814.png)
![2,5,7-trimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5804820.png)
![1,3-dimethyl-6-{2-[methyl(phenyl)amino]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5804825.png)
![2-(4-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5804831.png)